N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-1-(2-methylpropyl)pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
N-[cyano-(1-phenylpyrazol-4-yl)methyl]-1-(2-methylpropyl)pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O/c1-14(2)11-24-12-16(10-21-24)19(26)23-18(8-20)15-9-22-25(13-15)17-6-4-3-5-7-17/h3-7,9-10,12-14,18H,11H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTFUJDFWKIIBPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C=N1)C(=O)NC(C#N)C2=CN(N=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-1-(2-methylpropyl)pyrazole-4-carboxamide is the insect ryanodine receptor (RyR) . The RyR is a promising target for the development of novel insecticides.
Biochemical Pathways
The compound’s action on the RyR affects various biochemical pathways within the insect’s body. The downstream effects of these changes are complex and depend on a variety of factors, including the insect’s species and developmental stage.
Pharmacokinetics
Like other insecticides, its adme (absorption, distribution, metabolism, and excretion) properties likely play a crucial role in determining its bioavailability and efficacy.
Result of Action
The compound’s action on the RyR leads to a variety of molecular and cellular effects. These effects contribute to its insecticidal activity. The compound has shown moderate to high insecticidal activities against certain species, such as the diamondback moth.
Action Environment
Environmental factors can significantly influence the compound’s action, efficacy, and stability. Factors such as temperature, humidity, and the presence of other chemicals can affect how the compound interacts with its target and how it is metabolized within the insect’s body.
Biological Activity
N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-1-(2-methylpropyl)pyrazole-4-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrazole core, which is known for its ability to interact with various biological targets.
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar pyrazole derivatives have shown the ability to inhibit enzymes such as xanthine oxidase and cyclooxygenase, which are involved in inflammatory processes and oxidative stress .
- Antimicrobial Properties : Studies indicate that pyrazole derivatives possess antimicrobial activity against various bacterial and fungal strains, suggesting potential applications in treating infections .
- Antioxidant Activity : The presence of the cyano group may enhance the antioxidant properties of the compound, contributing to its protective effects against oxidative damage .
Antifungal and Antibacterial Activity
Research has demonstrated that pyrazole derivatives exhibit considerable antifungal and antibacterial activity. For instance, compounds similar to this compound were tested against various pathogens:
| Compound | Pathogen | IC50 (µg/mL) |
|---|---|---|
| 3d | Cytospora sp. | 26.96 |
| 3e | Fusarium solani | 22.10 |
These results indicate that modifications in the pyrazole structure can lead to enhanced bioactivity against specific pathogens .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole compounds has been well-documented. For example, a study found that certain pyrazoles could inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 by up to 93% at specific concentrations . This suggests that this compound may also exert similar effects, making it a candidate for treating inflammatory diseases.
Cardiovascular Effects
A notable case study investigated a related compound, which demonstrated sympathoinhibition and hypotensive effects in hypertensive models. This study highlights the potential cardiovascular benefits of pyrazole derivatives, suggesting that this compound could be explored for hypertension management .
Antimicrobial Evaluation
In another study, a series of pyrazole derivatives were synthesized and evaluated for their antimicrobial activity against standard bacterial strains. One derivative exhibited significant inhibition against E. coli and Bacillus subtilis, reinforcing the idea that structural modifications can lead to increased efficacy .
Comparison with Similar Compounds
Structural Differences :
- Substituents: The cyano group and phenylpyrazole extension differ from the fluorinated alkyl chains or benzyl groups in AB-FUBINACA/AB-PINACA. These modifications may reduce CB1/CB2 affinity compared to indazole-based analogues .
Pharmacological and Functional Comparisons
Receptor Binding and Signaling
highlights that synthetic cannabinoids exhibit varying affinities for CB1 and CB2 receptors. For example:
- WIN 55212-2 : Prefers CB2 over CB1 (higher affinity for CB2) .
- HU 210 : Shows higher CB1 affinity .
- AB-FUBINACA/AB-PINACA : Presumed CB1/CB2 agonists based on structural similarity to WIN 55212-2, though exact binding data are absent in evidence.
The target compound’s pyrazole core and cyano group may disrupt the hydrophobic interactions critical for cannabinoid receptor binding, as seen in classical cannabinoids like Δ⁹-THC .
Functional Effects
- CB1 vs. CB2 Signaling : CB1 activation typically inhibits cAMP accumulation, modulates ion channels (e.g., Q-type calcium channels), and induces psychoactivity. CB2 primarily regulates immune responses .
- Target Compound: If it binds CB1/CB2, its efficacy in cAMP inhibition (a hallmark of cannabinoid signaling) would require validation.
Regulatory and Legal Status
For example:
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-1-(2-methylpropyl)pyrazole-4-carboxamide, and how can reaction yields be optimized?
- Answer : The compound can be synthesized via cyclocondensation of precursors such as ethyl acetoacetate and phenylhydrazine, followed by cyanoalkylation at the pyrazole-4-position. Optimizing reaction conditions (e.g., solvent polarity, temperature, and catalyst use) improves yields. For example, hydrolysis of ester intermediates under basic conditions (e.g., NaOH/ethanol) achieves >80% purity, as demonstrated in analogous pyrazole-4-carboxylate syntheses . Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization enhances final product integrity .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Answer : Multimodal characterization is essential:
- 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., cyano and 2-methylpropyl groups) .
- FTIR : Validates functional groups (e.g., C≡N stretch ~2200 cm⁻¹, amide C=O ~1650 cm⁻¹) .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., ESI-MS for [M+H]+ ion) .
- Elemental Analysis : Ensures C/H/N percentages align with theoretical values (e.g., ±0.3% deviation) .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro bioactivity and in vivo efficacy data for this compound?
- Answer : Discrepancies may arise from pharmacokinetic factors (e.g., poor bioavailability) or metabolite interference. Strategies include:
- Metabolite Profiling : Use LC-MS/MS to identify active/inactive metabolites .
- Pharmacokinetic Studies : Measure plasma half-life and tissue distribution in animal models.
- Receptor Binding Assays : Compare in vitro IC50 values (e.g., kallikrein inhibition ) with in vivo dose-response curves to assess target engagement .
Q. What methodologies are recommended for polymorph screening and characterization?
- Answer : Polymorph identification involves:
- XRPD (X-ray Powder Diffraction) : Distinguishes crystal forms via unique diffraction patterns .
- DSC (Differential Scanning Calorimetry) : Detects thermal transitions (melting points, glass transitions) .
- Solvent Slurrying : Exposes the compound to diverse solvents (e.g., ethanol, acetonitrile) to induce crystallization of stable forms .
Q. How can computational modeling predict the compound’s interaction with kallikrein enzymes?
- Answer : Molecular docking (e.g., AutoDock Vina) and MD (Molecular Dynamics) simulations model binding affinities. Key steps:
- Protein Preparation : Use crystal structures of kallikrein (e.g., PDB ID) .
- Ligand Docking : Simulate binding poses of the compound’s cyano and carboxamide groups within the enzyme’s active site.
- Free Energy Calculations : MM-GBSA/PBSA methods estimate ΔG binding, correlating with experimental IC50 values .
Q. What experimental designs mitigate variability in biological activity assays for this compound?
- Answer : Standardize protocols to reduce noise:
- Dose-Response Curves : Use 8–12 concentration points (e.g., 1 nM–100 μM) with triplicate measurements .
- Control Compounds : Include known inhibitors (e.g., kallikrein inhibitors ) for assay validation.
- Cell Line Authentication : Ensure CHO-k1 or HEK293 cells are mycoplasma-free and passage-limited .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s solubility and stability?
- Answer : Discrepancies may stem from pH, solvent, or impurity differences. Mitigation strategies:
- HPLC-PDA Purity Checks : Quantify degradation products (e.g., hydrolyzed amide bonds) .
- Solubility Screening : Use standardized buffers (e.g., PBS, pH 7.4) and nephelometry for kinetic solubility .
- Forced Degradation Studies : Expose the compound to heat, light, and humidity to identify instability triggers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
